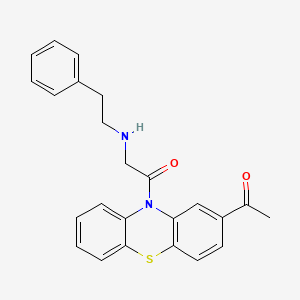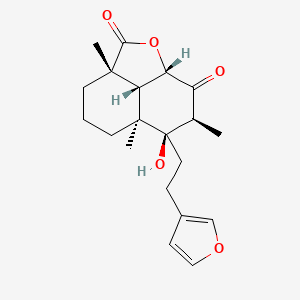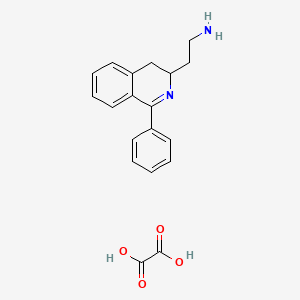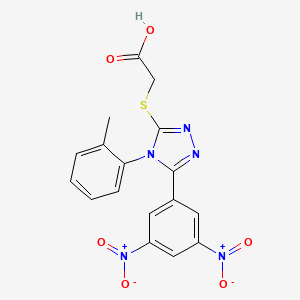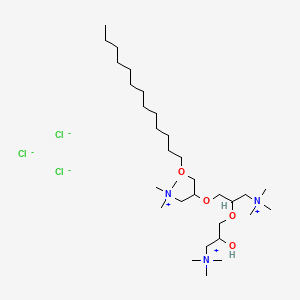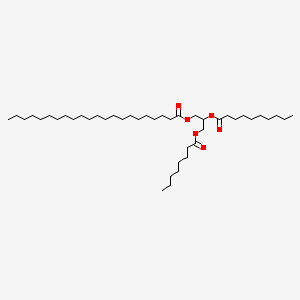
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate is an ester compound formed from the esterification of docosanoic acid with a glycerol derivative. This compound is known for its unique chemical structure, which includes long-chain fatty acids, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate typically involves the esterification of docosanoic acid with a glycerol derivative. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in industrial processes can also enhance the efficiency and sustainability of the production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bonds in the presence of water and an acid or base catalyst.
Oxidation: The long-chain fatty acids can be oxidized to form shorter-chain acids and other oxidation products.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Docosanoic acid and glycerol derivatives.
Oxidation: Shorter-chain fatty acids and other oxidation products.
Reduction: Alcohols corresponding to the ester groups.
Aplicaciones Científicas De Investigación
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle due to its lipid-like properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into cell membranes, affecting their fluidity and function. It can also be hydrolyzed by lipases, releasing docosanoic acid and glycerol derivatives, which can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Decanoyloxy)-3-(octanoyloxy)propyl palmitate
- 2-(Decanoyloxy)-3-(octanoyloxy)propyl stearate
- 2-(Decanoyloxy)-3-(octanoyloxy)propyl oleate
Uniqueness
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate is unique due to its long-chain docosanoic acid component, which imparts distinct physical and chemical properties compared to similar compounds with shorter fatty acid chains. This uniqueness makes it particularly interesting for studies related to lipid metabolism and membrane dynamics.
Propiedades
Número CAS |
141590-41-2 |
|---|---|
Fórmula molecular |
C43H82O6 |
Peso molecular |
695.1 g/mol |
Nombre IUPAC |
(2-decanoyloxy-3-octanoyloxypropyl) docosanoate |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-24-25-26-28-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-12-9-6-3)49-43(46)37-34-31-27-14-11-8-5-2/h40H,4-39H2,1-3H3 |
Clave InChI |
ZYVCKYNTDUMOCT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


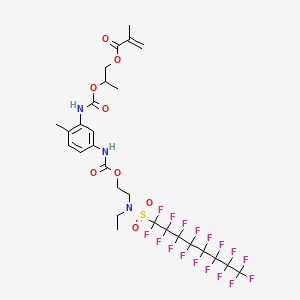
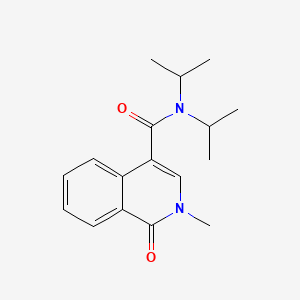
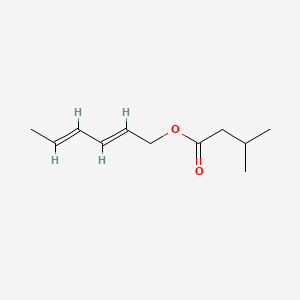

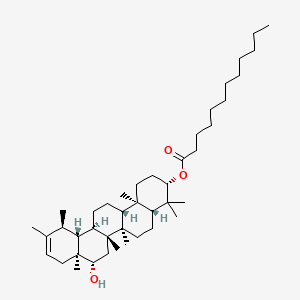
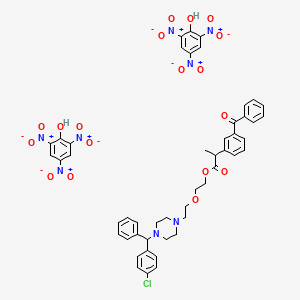

![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)
